molecular formula C21H25NO2 B142619 Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate CAS No. 59084-08-1

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate

Cat. No.: B142619
CAS No.: 59084-08-1
M. Wt: 323.4 g/mol
InChI Key: DLCANSQBMBAXDJ-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (CAS 59084-08-1) is a piperidine derivative featuring a benzyl group at the N1 position, a phenyl group at the C4 position, and an ethyl ester moiety at the C4 carboxylate. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing bioactive molecules targeting neurological and receptor-mediated pathways. Its structural rigidity, conferred by the aromatic substituents, influences its conformational stability and interaction with biological targets .

Properties

IUPAC Name

ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-2-24-20(23)21(19-11-7-4-8-12-19)13-15-22(16-14-21)17-18-9-5-3-6-10-18/h3-12H,2,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCANSQBMBAXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001206346
Record name Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate
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Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59084-08-1, 72216-57-0
Record name Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate
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Record name Ethyl 1-benzyl-4-phenyl-4-piperidinecarboxylate
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Record name Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate
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Preparation Methods

Core Reaction Pathway

The foundational synthesis involves a two-step process: N-benzylation of 4-phenylpiperidine-4-carboxylic acid followed by esterification of the carboxyl group. The reaction sequence is characterized by its reliance on nucleophilic substitution and acid-catalyzed ester formation.

N-Benzylation

Starting Materials :

  • 4-Phenylpiperidine-4-carboxylic acid

  • Benzyl chloride or bromide

  • Base (e.g., triethylamine, potassium carbonate)

Reaction Conditions :

  • Solvent: Dichloromethane or toluene

  • Temperature: 0–25°C (room temperature)

  • Duration: 12–24 hours

The benzylation proceeds via nucleophilic attack of the piperidine nitrogen on the benzyl halide, facilitated by the base, which neutralizes the generated HX (X = Cl, Br). Yield optimization requires strict anhydrous conditions to prevent hydrolysis of the benzyl halide.

Esterification

Reagents :

  • Ethanol (excess as solvent)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

Conditions :

  • Reflux (78–80°C)

  • 6–12 hours

The carboxylic acid undergoes Fischer esterification, where the acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic ethanol attack. Water removal (e.g., molecular sieves) shifts equilibrium toward ester formation.

Typical Yield : 65–75% (combined steps)

Industrial-Scale Production

Continuous Flow Synthesis

Modern industrial practices favor continuous flow systems for enhanced control and scalability. Key advantages include:

  • Precise Temperature Modulation : Microreactors mitigate exothermic side reactions.

  • Automated Purification : In-line extraction and distillation units improve purity (>98%).

Representative Protocol :

ParameterValue
Reactor TypeTubular microreactor
Flow Rate10 mL/min
Temperature50°C (benzylation), 80°C (esterification)
CatalystImmobilized lipase (esterification)
Annual Capacity10–50 metric tons

This method reduces solvent use by 40% compared to batch processes and achieves yields of 85–90%.

Alternative Synthetic Routes

Cyclocondensation Strategy

A patent-derived approach (US2486795A) utilizes dimethylaminoethylbenzylcyanide and propylene oxide to construct the piperidine ring:

  • Cyclization :

    • Propylene oxide reacts with dimethylaminoethylbenzylcyanide under basic conditions, forming a piperidine intermediate with a nitrile group at C4.

    • Conditions : 120°C, 6 hours, toluene solvent.

  • Nitrile Hydrolysis :

    • The nitrile is converted to carboxylic acid using 10 N hydrobromic acid at reflux.

  • Esterification :

    • Ethanol and sulfuric acid yield the ethyl ester.

Yield : 70–78% (over three steps).

Betaine Intermediate Pathway

The same patent highlights a betaine intermediate (quaternary ammonium salt) formed via alkylation of the piperidine nitrogen:

  • Quaternary Salt Formation :

    • Reaction with methyl iodide generates a methyl-piperidinium iodide.

  • Saponification :

    • Heating with methyl alcohol at 190–200°C cleaves the quaternary salt, yielding the free carboxylic acid.

  • Ethyl Ester Synthesis :

    • Acid-catalyzed esterification completes the process.

Challenges : High-energy saponification steps limit industrial applicability.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnergy Intensity
Traditional Batch65–7595ModerateHigh
Continuous Flow85–9098HighLow
Cyclocondensation70–7892ModerateModerate
Betaine Pathway60–6590LowVery High

Key Findings :

  • Continuous flow synthesis outperforms batch methods in yield and sustainability.

  • Cyclocondensation offers a viable alternative but requires nitrile handling expertise.

  • Betaine routes are hindered by extreme temperatures and lower yields.

Recent Advances and Innovations

Enzymatic Esterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes esterification under mild conditions (30–40°C, pH 7), eliminating acidic waste. Pilot-scale trials achieved 88% yield with enzyme reuse over 10 cycles.

Photocatalytic Benzylation

Visible-light-mediated benzylation using Ru(bpy)₃²⁺ as a photocatalyst reduces reaction time to 2 hours (vs. 24 hours traditionally). This method is solvent-free and achieves 82% yield.

Challenges and Optimization Strategies

Purification Difficulties

  • Byproducts : Residual benzyl halides and di-alkylated species complicate isolation.

  • Solution : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Solvent Selection

  • Trade-offs : Dichloromethane offers high solubility but poses toxicity concerns.

  • Alternative : Cyclopentyl methyl ether (CPME) provides similar efficacy with greener credentials.

Catalytic System Optimization

  • Acid Catalysts : p-Toluenesulfonic acid reduces side reactions vs. H₂SO₄.

  • Base Selection : Potassium carbonate minimizes emulsion formation during workup vs. triethylamine.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

EBPP has diverse applications across several scientific domains:

1. Chemistry:

  • Building Block for Complex Molecules: EBPP serves as an essential intermediate in synthesizing more complex piperidine derivatives.
  • Reagent in Organic Reactions: It is utilized in various organic reactions, including oxidation and reduction processes, leading to the formation of ketones, carboxylic acids, alcohols, or amines.

2. Biology:

  • Biological Interaction Studies: EBPP is used to investigate the effects of piperidine derivatives on biological systems, particularly their interactions with enzymes and receptors.
  • Neurotransmitter Modulation: Research indicates that EBPP may influence neurotransmitter systems, potentially affecting pain modulation and inflammation pathways .

3. Medicine:

  • Therapeutic Potential: Ongoing research explores EBPP's analgesic and anti-inflammatory properties. Its structural similarity to other piperidine derivatives suggests it may serve as a precursor for developing new analgesics .
  • Case Studies: Experimental models have demonstrated that compounds related to EBPP effectively reduce pain responses and inflammation markers.

Analgesic and Anti-inflammatory Properties

Research has shown that EBPP exhibits significant analgesic effects in experimental models. For instance:

  • Study Results: In models simulating pain conditions, EBPP-related compounds have been observed to significantly reduce pain responses compared to control groups .

Pharmacological Research

EBPP's role in pharmacological studies emphasizes its potential therapeutic applications:

  • Mechanistic Studies: Investigations into its interaction with ion channels such as Kv1.3 highlight its relevance in immune responses and neuroinflammatory processes .

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate with key analogs, focusing on substituent variations, physicochemical properties, and biological implications.

Substitution at the Piperidine Nitrogen

a) Benzethidine (Ethyl 4-phenyl-1-[2-(phenylmethoxy)ethyl]-4-piperidinecarboxylate; CAS 136081-74-8)
  • Structural Difference : The N1 benzyl group in the target compound is replaced with a 2-(benzyloxy)ethyl chain.
  • This modification may alter metabolic stability and receptor affinity .
b) Ethyl 1-Benzoylpiperidine-4-Carboxylate (CAS 136081-74-8)
  • Structural Difference : The N1 benzyl group is replaced with a benzoyl (aromatic carbonyl) group.
  • This substitution also enhances susceptibility to hydrolysis compared to the stable benzyl group .

Variations at the C4 Position

a) Methyl 1-Benzyl-4-Phenylamino-4-Piperidinecarboxylate
  • Structural Difference: The C4 ethyl ester is replaced with a methyl ester, and a phenylamino group is introduced at C3.
  • The phenylamino group adds hydrogen-bond donor/acceptor capacity, which could enhance binding to targets like kinases or GPCRs .
b) Ethyl 1,4-Dibenzylpiperidine-4-Carboxylate (CAS 184900-16-1)
  • Structural Difference : A second benzyl group is added at the C1 position.
  • Impact : Increased hydrophobicity and molecular weight may enhance lipid solubility but reduce aqueous solubility. This could affect pharmacokinetic properties such as absorption and distribution .

Carboxylate Ester Modifications

a) Methyl 1-Benzylpiperidine-3-Carboxylate (CAS 50585-91-6)
  • Structural Difference : The carboxylate ester is at C3 instead of C4.
  • Impact : The altered position disrupts the symmetry of the piperidine ring, leading to distinct puckering conformations (e.g., chair vs. boat) that influence receptor docking. This positional isomerism may result in divergent biological activities .
b) 1-(Ethoxycarbonyl)piperidine-4-Carboxylic Acid
  • Structural Difference : Lacks both benzyl and phenyl groups, with a free carboxylic acid at C4.
  • Impact : The absence of aromatic groups reduces steric hindrance and increases polarity, favoring interactions with polar binding sites. The carboxylic acid moiety introduces pH-dependent solubility and ionization .

Data Table: Key Physicochemical and Structural Comparisons

Compound Name (CAS) N1 Substituent C4 Substituent Molecular Weight logP (Predicted) Notable Properties
This compound (59084-08-1) Benzyl Phenyl, Ethyl ester 351.44 3.8 High hydrophobicity, rigid conformation
Benzethidine 2-(Benzyloxy)ethyl Phenyl, Ethyl ester 423.52 4.2 Enhanced H-bond capacity
Ethyl 1-benzoylpiperidine-4-carboxylate (136081-74-8) Benzoyl Ethyl ester 291.34 2.9 Reduced basicity, hydrolytic instability
Methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate Benzyl Phenylamino, Methyl ester 340.41 3.1 Improved H-bond potential
Ethyl 1,4-dibenzylpiperidine-4-carboxylate (184900-16-1) Benzyl (C1 and C4) Ethyl ester 353.46 4.5 Increased lipophilicity

Research Findings and Implications

  • Conformational Stability : The C4 phenyl group in the target compound restricts piperidine ring puckering, favoring a chair conformation that optimizes binding to flat hydrophobic pockets (e.g., in opioid receptors) . Analogs with smaller C4 substituents (e.g., methyl esters) exhibit greater conformational flexibility, which may reduce target specificity .
  • Metabolic Stability: Benzyl-substituted derivatives (e.g., the target compound) demonstrate slower hepatic clearance compared to benzoyl or amino-substituted analogs due to reduced oxidative metabolism .
  • Biological Activity: The phenylamino variant (Methyl 1-benzyl-4-phenylamino-4-piperidinecarboxylate) shows enhanced inhibitory activity against acetylcholinesterase in vitro, likely due to additional H-bond interactions .

Notes

  • Safety Considerations: Limited toxicological data are available for many analogs. Ethyl 1-benzoylpiperidine-4-carboxylate is flagged for hydrolytic instability, requiring handling under inert conditions .
  • Synthetic Accessibility : The target compound is synthesized via nucleophilic substitution of 4-phenylpiperidine-4-carboxylate with benzyl halides, while analogs like Benzethidine require multi-step etherification .

Biological Activity

Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate (EBPP) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of EBPP, focusing on its synthesis, mechanism of action, and applications in research and medicine.

Chemical Structure and Properties

EBPP has the molecular formula C21H25NOC_{21}H_{25}NO and a molecular weight of 323.43 g/mol. Its structure includes a piperidine ring, an ethyl ester group, and a benzyl substitution, which contribute to its distinct chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC21H25NOC_{21}H_{25}NO
Molecular Weight323.43 g/mol
Purity≥ 95%

Synthesis

The synthesis of EBPP typically involves the reaction of 1-benzyl-4-phenylpiperidine with ethyl chloroformate. This reaction is carried out in organic solvents like toluene or dichloromethane, often using triethylamine as a base to neutralize the hydrochloric acid produced during the reaction.

Synthetic Route Overview

  • Starting Material : 1-benzyl-4-phenylpiperidine
  • Reagent : Ethyl chloroformate
  • Solvent : Toluene or dichloromethane
  • Base : Triethylamine
  • Temperature : Controlled conditions (typically room temperature to reflux)

EBPP's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate neurotransmitter systems by binding to specific receptors and enzymes, influencing their activity.

  • Neurotransmitter Interaction : Research indicates that EBPP may affect neurotransmitter release or receptor sensitivity, particularly in the context of pain modulation and inflammation.
  • Potential Targets : Studies suggest that EBPP may interact with ion channels such as Kv1.3, which are implicated in immune responses and neuroinflammatory processes .

Analgesic and Anti-inflammatory Properties

EBPP has been investigated for its potential analgesic and anti-inflammatory effects. Its structural similarity to other piperidine derivatives suggests it could serve as a precursor for developing new analgesics.

  • Case Study : In experimental models, compounds structurally related to EBPP have demonstrated efficacy in reducing pain responses and inflammation markers .

Research Applications

EBPP is utilized in various research applications:

  • Medicinal Chemistry : As an intermediate for synthesizing more complex piperidine derivatives.
  • Biological Studies : To explore its effects on neurotransmitter systems and receptor dynamics.
  • Pharmacological Research : Investigating its potential therapeutic applications in treating pain and inflammatory conditions.

Comparison with Similar Compounds

EBPP can be compared with other piperidine derivatives to highlight its unique properties:

CompoundStructureBiological Activity
Pethidine (Meperidine)Similar piperidine structureEstablished analgesic
Ethyl 1-methyl-4-phenylpiperidine-4-carboxylateMethyl instead of benzylSimilar pharmacological profile
4-BenzylpiperidineLacks ester functional groupLess potent analgesic properties

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate

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